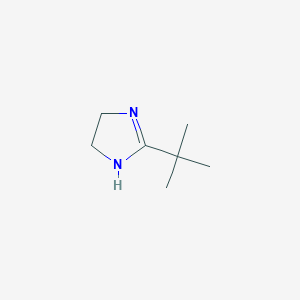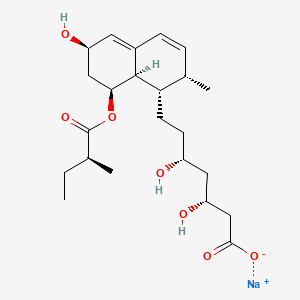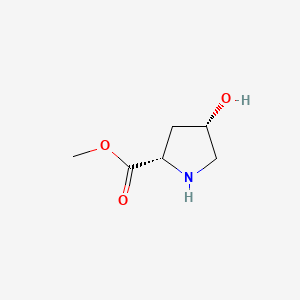
methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is a chemical compound. It’s a derivative of pyrrolidine, a five-membered ring with one nitrogen atom . The compound has a molecular weight of 244.29 .
Synthesis Analysis
A stereoselective approach for the synthesis of (2,4)-methyl-proline starting from (2)-pyroglutamic acid has been reported . This method could potentially be adapted for the synthesis of this compound.Molecular Structure Analysis
The InChI code for this compound is1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m0/s1 . This indicates that the compound has a pyrrolidine ring with a methyl group and a carboxylate group attached to it.
Applications De Recherche Scientifique
Synthesis of Fluoropyrrolidine Derivatives
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate has been utilized in the synthesis of 4-fluoropyrrolidine derivatives, which are important in medicinal chemistry. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from hydroxypyrrolidine derivatives, have shown utility as intermediates for various medicinal applications, including dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Catalysis in Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions involving hydroxypyrrolidine carboxylates, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. This application demonstrates the compound's relevance in asymmetric synthesis, a key area in the development of chiral drugs (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are significant in the construction of various functionalized heterocycles. These heterocycles have applications in pharmaceuticals and agrochemicals (Grošelj et al., 2013).
Study of Rotational Barriers in Proline Analogues
Research has explored the rotational barriers for cis/trans isomerization of proline analogues, including hydroxypyrrolidine-2-carboxylates. Understanding these barriers is crucial in protein folding and peptide synthesis, contributing to the development of peptide-based drugs (Kern, Schutkowski, & Drakenberg, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Orientations Futures
The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals or materials science. Additionally, further studies could investigate its reactivity in various chemical reactions and its physical and chemical properties .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with dna polymerase iii sliding clamp (dnan), which has been validated as a new anti-tuberculosis target .
Mode of Action
It’s suggested that similar compounds bind to their targets and cause significant changes . For instance, compounds like griselimycins, which contain (2S,4R)−4-methylproline moieties, bind to DnaN and play significant roles in target binding and metabolic stability .
Biochemical Pathways
It’s known that compounds affecting dnan can disrupt the life cycle of certain bacteria, such as mycobacterium tuberculosis .
Pharmacokinetics
The pharmacokinetics of a drug can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Compounds that target dnan have been found to disrupt the life cycle of certain bacteria, leading to their death .
Propriétés
IUPAC Name |
methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



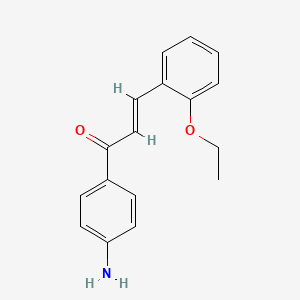
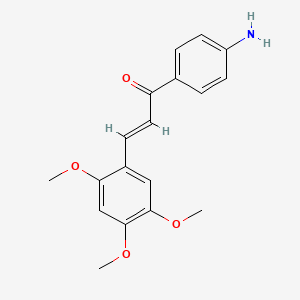

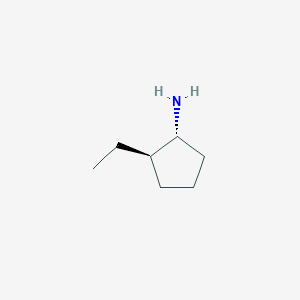




![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)
![N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B3155737.png)
